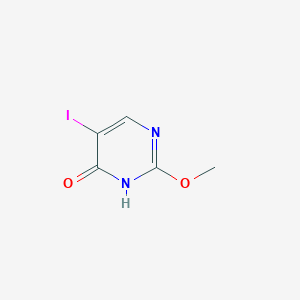

5-iodo-2-methoxy-1H-pyrimidin-6-one

Description

5-Iodo-2-methoxy-1H-pyrimidin-6-one is a halogenated pyrimidine derivative characterized by an iodine atom at position 5 and a methoxy group at position 2.

Properties

Molecular Formula |

C5H5IN2O2 |

|---|---|

Molecular Weight |

252.01 g/mol |

IUPAC Name |

5-iodo-2-methoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |

InChI Key |

LBOGJBQASZLLDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=O)N1)I |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

A solution of 2-methoxy-1H-pyrimidin-6-one (1.0 equiv) in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) (3:1 v/v) is treated with NIS (1.2 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12–24 hours. The reaction is quenched with saturated sodium thiosulfate, and the product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Reaction Temperature | 0°C → room temperature | |

| Solvent System | TFA/TFAA (3:1) |

Mechanistic Insight : The TFA/TFAA system protonates the pyrimidinone, enhancing the electrophilicity of NIS. The methoxy group at C2 directs iodination to the C5 position via resonance stabilization of the intermediate sigma complex.

Multi-Step Synthesis from Orotic Acid

A scalable route begins with orotic acid (1), a commercially available pyrimidinecarboxylic acid. This method, detailed in a recent study, involves sequential chlorination, Friedel-Crafts acylation, methoxylation, and iodination.

Stepwise Procedure

-

Chlorination : Orotic acid is refluxed with PCl₅ and POCl₃ to yield 2,4-dichloro-pyrimidine-6-carbonyl chloride (2).

-

Friedel-Crafts Acylation : Compound 2 undergoes acylation with substituted benzenes (e.g., toluene) in the presence of AlCl₃ to form 2,4-dichloro-6-aroylpyrimidines (3).

-

Methoxylation : Treatment of 3 with NaOMe/MeOH replaces chlorides at C2 and C4 with methoxy groups, yielding 2,4-dimethoxy-6-aroylpyrimidine (4).

-

Iodination : Compound 4 is iodinated using NIS in TFA/TFAA to afford 2,4-dimethoxy-5-iodo-6-aroylpyrimidine (5). Hydrolysis of the aroyl group (5 → 6) and selective demethylation at C4 yields the target compound.

Key Data:

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Chlorination | 89% | PCl₅/POCl₃, reflux | |

| Friedel-Crafts | 78% | AlCl₃, CH₂Cl₂, 0°C | |

| Methoxylation | 91% | NaOMe/MeOH, 60°C | |

| Iodination | 68% | NIS, TFA/TFAA, 24 h |

Advantage : This route permits modular substitution at C6, enabling the synthesis of analogs.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Direct Iodination | 72–85% | Moderate | Limited to electron-poor rings |

| Multi-Step (Orotic) | 68–91% | High | High (permits C6 modification) |

| Cross-Coupling | Not reported | Low | Requires halogenated precursors |

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methoxy-1H-pyrimidin-6-one.

Scientific Research Applications

5-Iodo-2-methoxy-1H-pyrimidin-6-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-2-methoxy-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group in 5-iodo-2-methoxy-1H-pyrimidin-6-one enhances solubility compared to methylthio or methyl groups in analogs like 5-iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one .

Lipophilicity and Bioavailability: Methylthio and methyl substituents (e.g., 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one) elevate lipophilicity (XLogP3 = 1.3), favoring blood-brain barrier penetration but risking metabolic instability . Hydroxyl groups (e.g., 4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one) significantly reduce LogP (0.20), enhancing aqueous solubility for intravenous applications .

The absence of a ribose/deoxyribose moiety in 5-iodo-2-methoxy-1H-pyrimidin-6-one may limit direct antiviral activity but broaden its applicability in non-nucleoside inhibitor design.

Synthetic Utility :

- Halogenated pyrimidines like 5-iodo-2-methoxy-1H-pyrimidin-6-one serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diverse derivatization .

Q & A

Q. How can researchers design analogues of 5-iodo-2-methoxy-1H-pyrimidin-6-one with enhanced bioactivity?

- Framework :

- SAR Analysis : Replace iodine with bioisosteres (e.g., CF₃, Br) to balance lipophilicity and metabolic stability.

- Hybridization : Fuse with bioactive scaffolds (e.g., thienopyrimidines) using click chemistry .

- In Silico Screening : Docking studies (e.g., against kinase targets) prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.